Ethylbromopyruvate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbromopyruvate can be synthesized from ethyl pyruvate by reacting it with bromine chloride. This reaction can be carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ. The crude product mixture is then purified to produce high-purity bromo-ethyl-pyruvate .
Industrial Production Methods
In industrial settings, bromo-ethyl-pyruvate is produced using similar methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of bromine chloride as a reagent is common due to its effectiveness in brominating ethyl pyruvate .
Chemical Reactions Analysis
Types of Reactions
Ethylbromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and carbon disulfide, which can react with bromo-ethyl-pyruvate to form thioxothiazolidines.
Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the reaction environment.
Major Products
The major products formed from reactions involving bromo-ethyl-pyruvate include various substituted pyruvates and thioxothiazolidines .
Scientific Research Applications
Ethylbromopyruvate has a wide range of applications in scientific research, including:
Biology: It has been studied for its potential as a metabolic poison and an anticancer agent.
Medicine: Research has explored its use in inhibiting glycolytic and mitochondrial metabolism in cancer cells.
Industry: It is employed in the production of bacterial inhibitors and other specialized chemicals.
Mechanism of Action
Ethylbromopyruvate exerts its effects by targeting glycolytic and mitochondrial metabolism. It inhibits key enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase. This inhibition leads to a reduction in ATP levels and affects cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: A derivative of pyruvic acid, known for its antioxidative and anti-inflammatory effects.
Bromopyruvic acid: Similar in structure to bromo-ethyl-pyruvate, used as a metabolic poison and anticancer agent.
Uniqueness
Ethylbromopyruvate is unique due to its brominated structure, which enhances its reactivity in nucleophilic substitution reactions. Its ability to inhibit multiple metabolic enzymes makes it a valuable compound in cancer research and other scientific applications .
Properties
Molecular Formula |
C5H6BrO3- |
---|---|
Molecular Weight |
194.00 g/mol |
IUPAC Name |
3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
InChI Key |
MIEDIVUAVHIVRF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C(=O)[O-])Br |
Origin of Product |
United States |
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